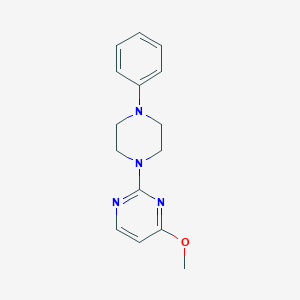
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of drugs for various medical conditions. MPP is a pyrimidine derivative that is synthesized through a multistep process involving the reaction of 4-phenylpiperazine with 4-methoxy-2-chloropyrimidine.
作用机制
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine works by inhibiting the reuptake of serotonin in the brain, which leads to increased levels of serotonin in the synaptic cleft. This increase in serotonin levels helps regulate mood and can alleviate symptoms of depression and anxiety. This compound has also been shown to have an affinity for other neurotransmitters such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its SSRI activity, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. However, there are also limitations to its use. This compound is a relatively new compound, and there is still much to be learned about its pharmacokinetics and pharmacodynamics. Additionally, this compound has not yet been extensively studied in vivo, so its effects on whole organisms are not well understood.
未来方向
There are many potential future directions for research on 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine. One area of interest is in the development of new antidepressant and anxiolytic drugs based on the structure of this compound. Researchers are also interested in studying the effects of this compound on other medical conditions such as neurodegenerative diseases and cancer. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, as well as its effects on whole organisms.
合成方法
The synthesis of 4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine involves a multistep process that begins with the reaction of 4-phenylpiperazine with 4-methoxy-2-chloropyrimidine to form this compound. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide and is carried out under reflux conditions. The resulting product is then purified through recrystallization using a solvent such as ethanol or methanol.
科学研究应用
4-Methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine has been studied extensively for its potential application in the development of drugs for various medical conditions. One of the most promising areas of research for this compound is in the treatment of depression and anxiety disorders. Studies have shown that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, and increasing its levels can help alleviate symptoms of depression and anxiety.
属性
IUPAC Name |
4-methoxy-2-(4-phenylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-14-7-8-16-15(17-14)19-11-9-18(10-12-19)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSGLXBJSKKSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

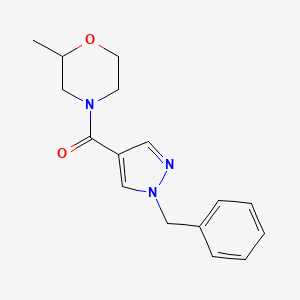
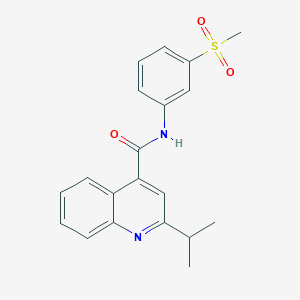
![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7462088.png)
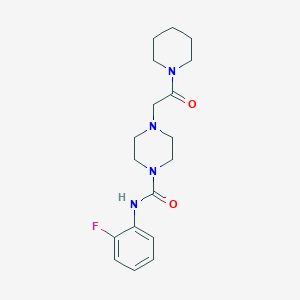
![5-(2-Methylprop-2-enyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7462115.png)
![[4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7462120.png)
![2-[(3-Phenyl-1,2-oxazol-5-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7462126.png)
![2-(4-Fluorophenyl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7462127.png)
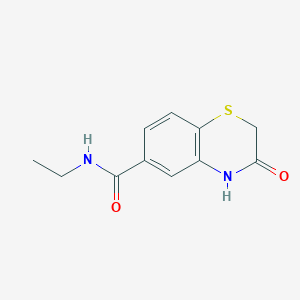
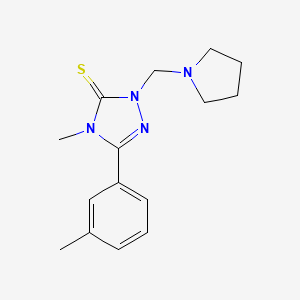
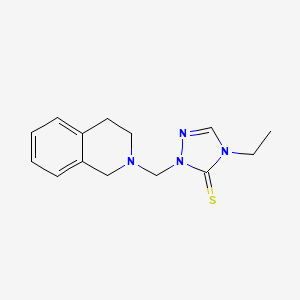
![N-[(4-imidazo[1,2-a]pyridin-2-ylphenyl)methyl]-N-methylacetamide](/img/structure/B7462159.png)
![N-[4-(3-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B7462161.png)